molecular formula C9H9NO2 B15249125 2-(Benzylimino)aceticacid

2-(Benzylimino)aceticacid

Cat. No.: B15249125
M. Wt: 163.17 g/mol
InChI Key: DNVGDRRVWXTBGN-UHFFFAOYSA-N
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Description

2-(Benzylimino)acetic acid is a derivative of glycine, an amino acid This compound is characterized by the presence of a benzyl group attached to the imino group of acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylimino)acetic acid typically involves the reaction of glycine derivatives with benzylamine. One common method includes the condensation of glycine with benzylamine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction is usually carried out in an aqueous medium, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 2-(Benzylimino)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylimino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxoacetic acid, while reduction can produce benzylaminoacetic acid .

Scientific Research Applications

2-(Benzylimino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylimino)acetic acid involves its interaction with specific molecular targets. The compound can influence the secretion of anabolic hormones and supply fuel during exercise. It also affects mental performance during stress-related tasks and prevents exercise-induced muscle damage . The exact molecular pathways and targets are still under investigation, but it is recognized for its ergogenic dietary benefits .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylamino)acetic acid: A closely related compound with similar structural features but different functional groups.

    Benzylglycine: Another derivative of glycine with a benzyl group attached to the amino group.

Uniqueness

2-(Benzylimino)acetic acid is unique due to its specific imino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research applications and industrial processes .

Properties

IUPAC Name

2-benzyliminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVGDRRVWXTBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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